

# Comparative $^{13}\text{C}$ NMR Analysis: 3-Dimethylamino-2-methyl-2-propenal and 3-Dimethylaminoacrolein

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## Compound of Interest

**Compound Name:** 3-Dimethylamino-2-methyl-2-propenal

**Cat. No.:** B1144346

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A guide for researchers, scientists, and drug development professionals on the  $^{13}\text{C}$  NMR spectral characteristics of **3-Dimethylamino-2-methyl-2-propenal** in comparison to the structurally similar 3-Dimethylaminoacrolein. This document provides predicted spectral data, a detailed experimental protocol for data acquisition, and a visual representation of the key chemical shifts.

This guide presents a comparative analysis of the predicted  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectra of **3-Dimethylamino-2-methyl-2-propenal** and its structural analog, 3-Dimethylaminoacrolein. Due to the limited availability of public experimental spectra for **3-Dimethylamino-2-methyl-2-propenal**, this comparison relies on predicted data to highlight the expected differences and similarities in their carbon environments. Such analyses are crucial in the structural elucidation and quality control of these and similar compounds in research and development settings.

## Predicted $^{13}\text{C}$ NMR Data Comparison

The following table summarizes the predicted  $^{13}\text{C}$  NMR chemical shifts for **3-Dimethylamino-2-methyl-2-propenal** and 3-Dimethylaminoacrolein. The data was generated using an online NMR prediction tool. It is important to note that these are theoretical values and may differ from experimental results.

Carbon Assignment	3-Dimethylamino-2-methyl-2-propenal (Predicted $\delta$ , ppm)	3-Dimethylaminoacrolein (Predicted $\delta$ , ppm)
C=O (Aldehyde)	191.5	192.4
C-N (Enamine)	158.2	162.7
C-C=C (Quaternary)	108.9	-
C-H (Enamine)	-	95.8
N-(CH <sub>3</sub> ) <sub>2</sub>	44.5	44.5
C-CH <sub>3</sub>	10.2	-

The predicted data illustrates the influence of the methyl group at the C-2 position in **3-Dimethylamino-2-methyl-2-propenal**. The most significant difference is the presence of a quaternary carbon (C-2) signal and a methyl carbon signal in its spectrum, which are absent in the spectrum of 3-Dimethylaminoacrolein. The electronic environment of the enamine and aldehyde carbons are also predicted to be slightly different between the two molecules.

## Experimental Protocol for <sup>13</sup>C NMR Spectroscopy

This protocol provides a general procedure for acquiring a <sup>13</sup>C NMR spectrum of compounds similar to **3-Dimethylamino-2-methyl-2-propenal**.

### 1. Sample Preparation:

- Weigh approximately 10-20 mg of the purified solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>, DMSO-d<sub>6</sub>) in a clean, dry 5 mm NMR tube.
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

### 2. NMR Spectrometer Setup:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, as indicated by a sharp and symmetrical lock signal.

- Tune and match the  $^{13}\text{C}$  probe.

#### 3. Data Acquisition:

- Use a standard proton-decoupled  $^{13}\text{C}$  NMR pulse sequence.
- Spectral Width: Set a spectral width of approximately 220-250 ppm to cover the expected range of carbon chemical shifts.
- Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.
- Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. For quantitative analysis, a longer delay (5 times the longest T1) is recommended.
- Number of Scans (NS): Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration and can range from hundreds to thousands of scans.
- Temperature: Maintain a constant temperature, typically 298 K (25 °C).

#### 4. Data Processing:

- Apply Fourier transformation to the Free Induction Decay (FID).
- Phase the resulting spectrum to obtain pure absorption lineshapes.
- Apply baseline correction.
- Reference the spectrum to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.
- Integrate the peaks if quantitative analysis is required (note: standard  $^{13}\text{C}$  NMR is generally not quantitative).

## Visualization of Key Functional Groups and Predicted Chemical Shifts

The following diagrams illustrate the structures of the two compounds and highlight the key functional groups with their predicted  $^{13}\text{C}$  NMR chemical shift ranges.

## 3-Dimethylaminoacrolein

N-(CH<sub>3</sub>)<sub>2</sub>  
~44.5 ppm

C-H  
~95.8 ppm

C-N  
~162.7 ppm

C=O  
~192.4 ppm

## 3-Dimethylamino-2-methyl-2-propenal

C-CH<sub>3</sub>  
~10.2 ppm

N-(CH<sub>3</sub>)<sub>2</sub>  
~44.5 ppm

C-quat  
~108.9 ppm

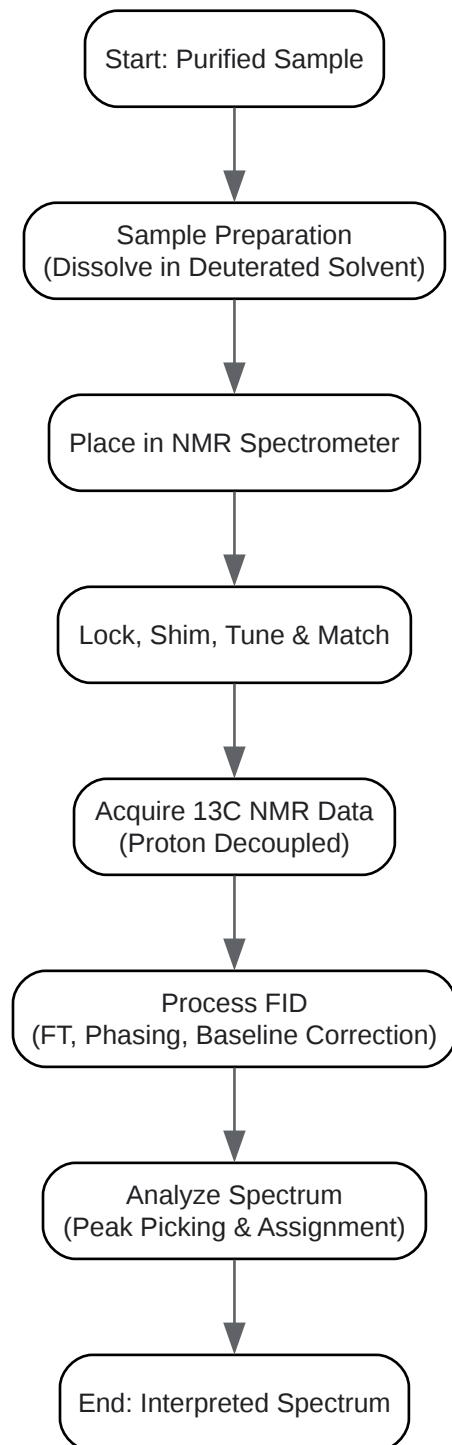
C-N  
~158.2 ppm

C=O  
~191.5 ppm

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Caption: Predicted <sup>13</sup>C NMR chemical shifts for key carbons.

The diagram visually represents the different carbon environments in **3-Dimethylamino-2-methyl-2-propenal** compared to 3-Dimethylaminoacrolein, particularly the introduction of a quaternary carbon and a methyl group.



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Caption: Experimental workflow for  $^{13}\text{C}$  NMR analysis.

This workflow outlines the key steps involved in obtaining a high-quality  $^{13}\text{C}$  NMR spectrum, from sample preparation to final data analysis.

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